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Compound of Interest

Compound Name: 2-Ethylbutyric anhydride

CAS No.: 54502-37-3

Cat. No.: B1582634

Get Quote

Executive Summary
2-Ethylbutyric anhydride is a symmetrical carboxylic anhydride derived from 2-ethylbutyric

acid. In drug development, it serves as a potent acylating agent, frequently employed to attach

the lipophilic 2-ethylbutyryl moiety to hydroxyl- or amine-bearing pharmacophores. This

modification enhances membrane permeability and metabolic stability, a strategy often used in

prodrug design (e.g., ester prodrugs).

This guide provides the definitive spectral fingerprints (FTIR,

H NMR,

C NMR) required to validate the identity and purity of this reagent, distinguishing it from its
precursor acid and hydrolysis byproducts.
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Property Detail

IUPAC Name 2-Ethylbutanoyl 2-ethylbutanoate

CAS Number 54502-37-3

Molecular Formula

Molecular Weight 214.30 g/mol

Structure Symmetrical anhydride of 2-ethylbutyric acid

Physical State Colorless liquid

Structural Visualization
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Figure 1: Structural relationship between the precursor acid and the target anhydride.

Spectroscopic Analysis: FTIR
Infrared spectroscopy is the most rapid method for distinguishing the anhydride from the free

acid. The diagnostic feature is the carbonyl doublet, arising from the coupling of the two

carbonyl vibrations.

Experimental Protocol
Technique: Neat liquid film (Capillary cell) or ATR (Attenuated Total Reflectance).[1]

Resolution: 4 cm⁻¹.

Scans: 16-32.

Key Absorption Peaks
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Frequency (cm⁻¹) Assignment Mode Diagnostic Notes

1820 – 1830 C=O Stretch Symmetric

Higher frequency,

typically lower

intensity than the

asymmetric band.[2]

[3]

1750 – 1760 C=O Stretch Asymmetric

Stronger intensity.[4]

[5][6] Distinct from

ester C=O (~1740)

and acid C=O

(~1710).

1050 – 1300 C-O-C Stretch Stretching

Strong, broad bands

characteristic of the

anhydride linkage.

2850 – 2980 C-H Stretch Alkyl

Methyl and methylene

stretches

(symmetric/asymmetri

c).

Absence O-H Stretch -

Critical: A broad peak

at 2500–3300 cm⁻¹

indicates hydrolysis to

the acid.

Analyst Note: The separation between the two carbonyl peaks is typically ~60–70 cm⁻¹. If only a

single broad peak is observed around 1710 cm⁻¹, the sample has likely hydrolyzed to 2-

ethylbutyric acid.
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Nuclear Magnetic Resonance (NMR) provides quantitative verification of the carbon skeleton

and purity.

Experimental Protocol
Solvent: Deuterated Chloroform (

) is standard.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm for

H, 77.16 ppm for

C).

Concentration: ~10-20 mg/mL.

H NMR Data (400 MHz, )
Due to the symmetry of the molecule, the two 2-ethylbutyryl chains are chemically equivalent,

resulting in a simplified spectrum.
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

2.30 – 2.40 Multiplet (tt) 2H -CH

Deshielded by

the anhydride

carbonyls.

Shifted downfield

relative to the

acid (~2.22

ppm).

1.55 – 1.70 Multiplet 8H -CH

Methylene

protons of the

ethyl groups.

0.90 – 1.00
Triplet (

Hz)
12H -CH Methyl protons.

Impurity Watch: Look for a multiplet at 2.22 ppm (Acid

-CH) or a sharp singlet at 11-12 ppm (COOH). These indicate the presence of

unreacted starting material or hydrolysis.

C NMR Data (100 MHz, )
The carbonyl carbon shift is the most definitive indicator of the anhydride functionality.
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Shift (

, ppm)
Carbon Type Assignment Diagnostic Notes

170.0 – 172.0 Quaternary (C=O) Carbonyl

Upfield shifted relative

to the acid (~183

ppm) due to the

anhydride oxygen's

mesomeric effect.

50.0 – 52.0 Methine (CH) -Carbon The branching point.

25.0 – 26.0
Methylene (CH

)
-Carbon

Ethyl group

methylene.

11.5 – 12.0
Methyl (CH

)
-Carbon Terminal methyls.

Experimental Workflow: Quality Control
The following workflow ensures data integrity when validating this reagent for synthesis.
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Parallel Analysis

Sample: 2-Ethylbutyric Anhydride

Sample Prep:
Dry N2 Atmosphere (Hygroscopic!)

FTIR (Neat)
Check: 1825/1750 cm⁻¹ doublet

1H NMR (CDCl3)
Check: Integral Ratio 1:4:6

Data Evaluation

PASS:
Doublet present
No Acid peaks

 Criteria Met

FAIL:
OH stretch present

Shifted alpha-proton

 Hydrolysis Detected
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Figure 2: Quality control decision tree for validating anhydride purity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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